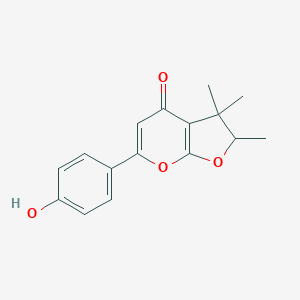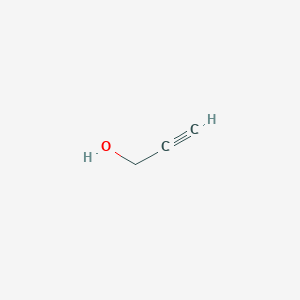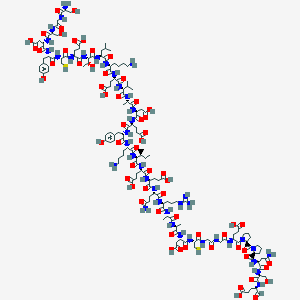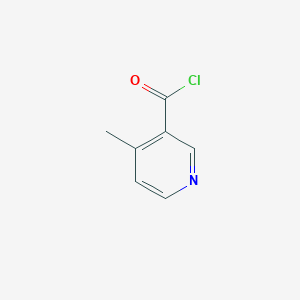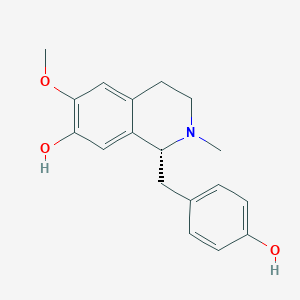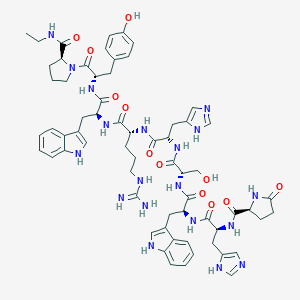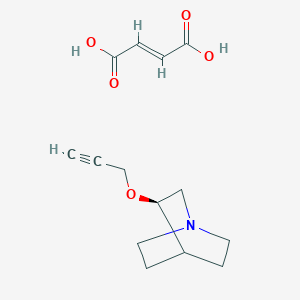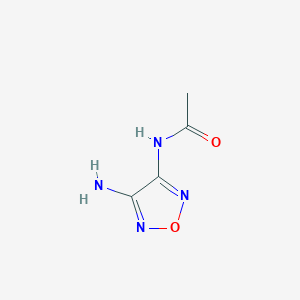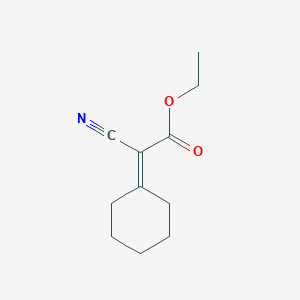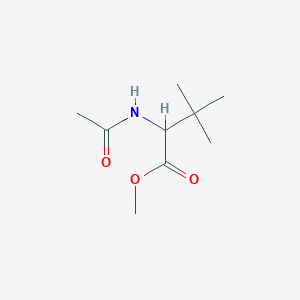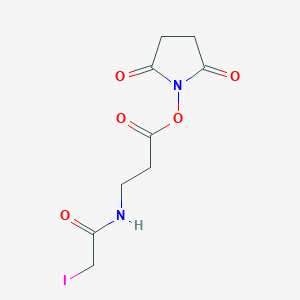
Succinimidyl-3-(iodoacetamido)propionate
Overview
Description
Succinimidyl-3-(iodoacetamido)propionate is a special chemical with the molecular formula C9H11IN2O5 . It is used in various scientific and industrial applications .
Synthesis Analysis
While specific synthesis methods for Succinimidyl-3-(iodoacetamido)propionate were not found, it’s worth noting that similar compounds are often synthesized using O-succinimide reagents for the introduction of maleimido, iodoacetamido, or pyridyldisulfide moieties .Molecular Structure Analysis
The Succinimidyl-3-(iodoacetamido)propionate molecule contains a total of 28 bonds. These include 17 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 hydroxylamine (aliphatic) .Scientific Research Applications
Protein Labeling and Axonal Transport
Succinimidyl-3-(iodoacetamido)propionate has been instrumental in the study of axonal transport of proteins. A study by Fink and Gainer (1980) utilized a similar compound, N-succinimidyl propionate, to label intra-axonal proteins in the rat sciatic nerve, providing insights into protein transport independent of biosynthesis (Fink & Gainer, 1980).
Radiohalogenation and Antibody Labeling
In the field of bioconjugate chemistry, this compound has been used for protein radiohalogenation. Vaidyanathan and Zalutsky (1990) demonstrated its application in modifying antibodies for improved stability and retention of radioiodine in vivo (Vaidyanathan & Zalutsky, 1990).
Sensitivity Enhancement in Protein Detection
G. H. Müller (1980) used a tritium-labeled variant of this compound to enhance the sensitivity of protein detection in various biological samples. This application allowed for the discernment of as little as 0.1 microgram of protein, demonstrating the compound's utility in detailed protein analysis (Müller, 1980).
Crosslinking for Redirected Cytotoxicity
Succinimidyl-3-(2-pyridyldithiol)-propionate, a variant of the compound, has been used by Segal (1993) for crosslinking antibodies to form heteroconjugates, a method important in the development of redirected cytotoxicity approaches (Segal, 1993).
Investigation of Protein-Protein Interactions
Carlsson, Drevin, and Axén (1978) synthesized a heterobifunctional reagent involving this compound, which allowed for the reversible conjugation of proteins. This application is crucial for understanding protein-protein interactions and the dynamics of protein complexes (Carlsson, Drevin, & Axén, 1978).
Chromatin Structure Analysis
Lennard and Thomas (1985) used a related cross-linking reagent for studying chromatin structure in chicken erythrocyte chromatin, shedding light on the molecular arrangement in different chromatin states (Lennard & Thomas, 1985).
Safety And Hazards
Future Directions
Succinimidyl-3-(iodoacetamido)propionate and similar compounds have potential applications in the field of bioconjugation, particularly in the creation of antibody-drug conjugates (ADCs). These methods apply to various cytotoxic agents, both tubulin binders and DNA-targeting agents and different types of linkers, cleavable or not, peptidic or disulfide-based .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLZRIVUWUUBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596321 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimidyl-3-(iodoacetamido)propionate | |
CAS RN |
150807-29-7 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




